Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside
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Overview
Description
Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside: is a complex carbohydrate derivative that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including an allyl group at the 3-O position and a benzylidene group spanning the 4,6-O positions of the mannopyranoside ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside typically involves multiple steps, starting from readily available carbohydrate precursors. One common method involves the protection of the hydroxyl groups on the mannopyranoside ring, followed by selective allylation at the 3-O position. The benzylidene group is then introduced to protect the 4,6-O positions. The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The benzylidene group can be reduced to yield the corresponding benzyl alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield epoxides, while reduction of the benzylidene group can produce benzyl alcohol derivatives.
Scientific Research Applications
Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex carbohydrates and glycosylated molecules.
Biology: The compound can be used to study carbohydrate-protein interactions and as a probe for glycosylation pathways.
Industry: It can be utilized in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors involved in carbohydrate metabolism. The allyl and benzylidene groups may enhance binding affinity or selectivity towards these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: Similar structure but with a glucopyranoside ring instead of mannopyranoside.
Methyl alpha-D-mannopyranoside: Lacks the allyl and benzylidene groups, making it less reactive and versatile.
Methyl 3-O-allyl-alpha-D-mannopyranoside: Similar but without the benzylidene protection at the 4,6-O positions.
Uniqueness: Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside is unique due to the presence of both allyl and benzylidene groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
6-methoxy-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O6/c1-3-9-20-15-13(18)17(19-2)22-12-10-21-16(23-14(12)15)11-7-5-4-6-8-11/h3-8,12-18H,1,9-10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPVDBYGHHICFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC=C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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